SLC5111312 hydrochloride

Description

Properties

IUPAC Name |

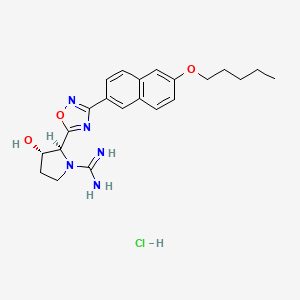

(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O3.ClH/c1-2-3-4-11-29-17-8-7-14-12-16(6-5-15(14)13-17)20-25-21(30-26-20)19-18(28)9-10-27(19)22(23)24;/h5-8,12-13,18-19,28H,2-4,9-11H2,1H3,(H3,23,24);1H/t18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUYODDXPKNMOE-HLRBRJAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=NOC(=N3)C4C(CCN4C(=N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=NOC(=N3)[C@@H]4[C@H](CCN4C(=N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of SLC51A/OSTα-OSTβ Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of inhibitors targeting the Solute Carrier Family 51 member A (SLC51A), also known as Organic Solute Transporter alpha (OSTα). SLC51A forms a functional, heteromeric transporter with OSTβ (encoded by SLC51B), which plays a pivotal role in the enterohepatic circulation of bile acids and other steroid-derived molecules. Inhibition of this transporter is a key area of investigation for therapeutic intervention in cholestatic liver diseases and other metabolic disorders.

Core Mechanism of Action of the OSTα-OSTβ Transporter

The OSTα-OSTβ transporter is a facilitated diffuser, meaning it transports substrates across the cell membrane down their electrochemical gradient without the need for ATP hydrolysis.[1] Its primary function is the efflux of bile acids and other organic solutes from enterocytes into the portal circulation and from hepatocytes into the sinusoidal blood, particularly under conditions of cholestasis.[1][2]

The transporter is a unique heterodimer composed of two subunits:

-

OSTα (SLC51A): A polytopic membrane protein with seven transmembrane domains that is believed to form the substrate-binding site.[1][3]

-

OSTβ (SLC51B): A single-transmembrane domain protein essential for the stabilization and trafficking of the OSTα subunit to the plasma membrane. Co-expression of both subunits is required for a functional transporter.[4][5]

The expression of both SLC51A and SLC51B genes is tightly regulated by the farnesoid X receptor (FXR), a nuclear receptor that acts as a sensor for intracellular bile acid levels.[6][7]

Quantitative Data on OSTα-OSTβ Inhibitors

Several pharmacological compounds have been identified as inhibitors of OSTα-OSTβ-mediated transport. The half-maximal inhibitory concentrations (IC50) for some of these compounds are summarized in the table below. It is important to note that IC50 values can vary depending on the substrate and experimental conditions used.

| Inhibitor | Substrate | Cell System | IC50 (µM) | Reference |

| Ethinylestradiol | DHEAS | Flp-In 293 | <200 | [8][9] |

| Fidaxomicin | DHEAS | Flp-In 293 | <200 | [8][9] |

| Troglitazone sulfate (B86663) | DHEAS | Flp-In 293 | <200 | [8][9] |

| Atorvastatin | DHEAS | Flp-In 293 | >25% inhibition at 100 µM | [8] |

| Glycochenodeoxycholate | DHEAS | Flp-In 293 | >25% inhibition at 100 µM | [8] |

| Norgestimate | DHEAS | Flp-In 293 | >25% inhibition at 100 µM | [8] |

| Troglitazone | DHEAS | Flp-In 293 | >25% inhibition at 100 µM | [8] |

| Spironolactone | Taurocholate, Estrone 3-sulfate | Xenopus laevis oocytes | Not specified | [1] |

| Sulfobromophthalein | Taurocholate, Estrone 3-sulfate | Xenopus laevis oocytes | Not specified | [1] |

| Probenecid | Taurocholate, Estrone 3-sulfate | Xenopus laevis oocytes | Not specified | [1] |

| Indomethacin | Taurocholate, Estrone 3-sulfate | Xenopus laevis oocytes | Not specified | [1] |

Experimental Protocols

In Vitro OSTα-OSTβ Inhibition Assay Using Overexpressing Cells

This protocol describes a common method for assessing the inhibitory potential of test compounds on OSTα-OSTβ-mediated transport using a cell line overexpressing both transporter subunits (e.g., Flp-In 293 or HEK293 cells).

Materials:

-

OSTα/β-overexpressing cells (e.g., OSTab Flp-In 293) and mock-transfected control cells.

-

24-well cell culture plates.

-

Modified Extracellular Fluid (ECF) buffer (pH 7.4).

-

Radiolabeled substrate (e.g., [³H]-taurocholic acid (TCA) or [³H]-dehydroepiandrosterone sulfate (DHEAS)).

-

Test inhibitor compounds.

-

Ice-cold ECF buffer for washing.

-

Cell lysis buffer.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Cell Seeding: Seed OSTα/β-overexpressing and mock cells in 24-well plates at a density of 5 x 10⁵ cells per well and culture for two days.[8]

-

Cell Conditioning: Wash the cells and pre-incubate them at 37°C for 10 minutes in modified ECF buffer.[8]

-

Inhibitor Pre-incubation: For some experimental setups, pre-incubate the cells with the test inhibitor compound at the desired concentration for 10 minutes.[8]

-

Initiation of Uptake: Initiate the transport assay by adding warm (37°C) modified ECF buffer containing the radiolabeled substrate and, if not pre-incubated, the test inhibitor.[8]

-

Uptake Incubation: Incubate the plates for a designated time (e.g., 30 seconds to 30 minutes, depending on the substrate and cell system).[10]

-

Termination of Uptake: Aspirate the uptake buffer and wash the cells twice with ice-cold ECF buffer to stop the transport process.[8]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the background transport measured in mock-transfected cells from the transport in OSTα/β-overexpressing cells. Calculate the percentage of inhibition by comparing the transport in the presence of the inhibitor to the control (vehicle-treated) transport. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of FXR-Mediated Regulation of SLC51A/B Expression

Caption: FXR-mediated transcriptional regulation of SLC51A and SLC51B genes.

Experimental Workflow for OSTα-OSTβ Inhibition Assay

Caption: Step-by-step workflow for an in vitro OSTα-OSTβ inhibition assay.

Logical Relationship of OSTα-OSTβ in Enterohepatic Circulation

References

- 1. The heteromeric organic solute transporter, OSTα–OSTβ/SLC51: A transporter for steroid-derived molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic solute transporter-β (SLC51B) deficiency in two brothers with congenital diarrhea and features of cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Key Amino Acids that Impact Organic Solute Transporter α/β (OSTα/β) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Heteromeric Organic Solute Transporter α-β, Ostα-Ostβ, Is an Ileal Basolateral Bile Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Insights into the Organic Solute Transporter Alpha/Beta, OSTα/β: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Solute Transporter, OSTα-OSTβ: Its Role In Bile Acid Transport and Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. Novel In Vitro Method Reveals Drugs that Inhibit Solute Transporter Alpha/Beta (OSTα/β) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The organic solute transporter α-β, Ostα-Ostβ, is essential for intestinal bile acid transport and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Subunit of the Ostα-Ostβ Organic Solute Transporter Is Required Not Only for Heterodimerization and Trafficking but Also for Function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of the Organic Solute Transporter α (SLC51A)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solute carrier family 51 subunit alpha (SLC51A), also known as the organic solute transporter alpha (OSTα). It details its core function, physiological relevance, regulation, and significance as a therapeutic target. The information is compiled for professionals in biomedical research and drug development.

Core Function and Mechanism

The SLC51A gene encodes for OSTα, a multi-transmembrane domain protein that is a critical component of a functional solute transporter.[1][2] OSTα must form a heterodimer with the organic solute transporter beta (OSTβ), encoded by the SLC51B gene, to create the active OSTα-OSTβ transport complex.[1][3] This complex is essential for the transport of a variety of endogenous and exogenous compounds across the basolateral membrane of epithelial cells.[1][4]

The primary function of the OSTα-OSTβ transporter is to facilitate the efflux of bile acids and other sterol-derived molecules from cells into the bloodstream.[1][2][5][6] This process is crucial in the small intestine for the absorption of bile acids into the portal circulation, a key step in the enterohepatic circulation.[3][7] The transporter operates via a facilitated diffusion mechanism, meaning it can mediate either uptake or efflux depending on the electrochemical gradient of its substrates, and it is independent of ATP or ion gradients.[1][2]

Key substrates of the OSTα-OSTβ transporter include:

-

Conjugated steroids (e.g., estrone (B1671321) 3-sulfate, dehydroepiandrosterone (B1670201) 3-sulfate (DHEAS), and pregnenolone (B344588) sulfate (B86663) (PREGS))[1][8]

-

Eicosanoids (e.g., prostaglandin (B15479496) E2)[1][5]

-

Xenobiotics (e.g., digoxin (B3395198) and certain statins like rosuvastatin (B1679574) and atorvastatin)[8]

Physiological and Pathophysiological Significance

The OSTα-OSTβ transporter is highly expressed in tissues involved in bile acid and steroid hormone homeostasis, including the ileum, liver, kidney, and adrenal glands.[2][4] Its role is central to several physiological processes:

-

Enterohepatic Circulation of Bile Acids: In the intestine, OSTα-OSTβ is the primary transporter for moving bile acids from enterocytes into the portal blood, which is essential for dietary lipid absorption.[1][2][7]

-

Hepatoprotection in Cholestasis: During cholestasis, a condition of impaired bile flow, the expression of OSTα-OSTβ is upregulated in hepatocytes.[1][9] This provides a protective mechanism by facilitating the efflux of accumulating toxic bile acids from the liver into the systemic circulation.[1][9][10]

-

Steroid Homeostasis: The transporter's presence in steroidogenic tissues like the adrenal gland and testes suggests a role in the disposition of steroid hormones.[1][4]

Deficiency in OSTα, due to mutations in the SLC51A gene, is linked to severe health conditions, including progressive familial intrahepatic cholestasis, liver fibrosis, and congenital diarrhea.[11][12] This highlights the transporter's critical role in maintaining bile acid homeostasis.

Regulation of SLC51A Expression

The expression of both SLC51A and SLC51B is tightly regulated, primarily by bile acids themselves through the nuclear receptor farnesoid X receptor (FXR) .[1][9] When bile acid levels are high, they activate FXR, which in turn increases the transcription of the OSTα and OSTβ genes.[13][14] This regulatory feedback loop allows cells to adapt to high bile acid concentrations by enhancing their efflux capacity.[1] Another layer of regulation involves the FXR-induced fibroblast growth factor 15/19 (FGF15/19) signaling pathway, which also influences the expression of these transporters.[1]

References

- 1. The heteromeric organic solute transporter, OSTα–OSTβ/SLC51: A transporter for steroid-derived molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. Pleiotropic Functions of the Organic Solute Transporter Ostα-Ostβ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OST α and β - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. uniprot.org [uniprot.org]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. pnas.org [pnas.org]

- 8. Novel In Vitro Method Reveals Drugs that Inhibit Solute Transporter Alpha/Beta (OSTα/β) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic solute transporter, OSTalpha-OSTbeta: its role in bile acid transport and cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. diseases.jensenlab.org [diseases.jensenlab.org]

- 12. diseases.jensenlab.org [diseases.jensenlab.org]

- 13. SLC51A solute carrier family 51 member A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. Slc51a solute carrier family 51, alpha subunit [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

In-Depth Technical Guide: SLC5111312 Hydrochloride Target Protein Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLC5111312 hydrochloride is a potent small molecule inhibitor targeting sphingosine (B13886) kinases (SPHK), critical enzymes in the sphingolipid metabolic pathway. This guide provides a comprehensive technical overview of its target protein binding, the associated signaling pathways, and the experimental methodologies used for its characterization.

Target Protein Binding and Affinity

This compound is characterized as a dual inhibitor of sphingosine kinase 1 (SPHK1) and sphingosine kinase 2 (SPHK2).[1] Its binding affinity has been quantified across different species, revealing differential selectivity.

Quantitative Binding Affinity Data

The inhibitory activity of this compound is represented by its inhibitor constant (Ki), which indicates the concentration of the inhibitor required to produce half-maximum inhibition. The following table summarizes the reported Ki values for human, mouse, and rat sphingosine kinases.

| Species | Target Protein | Ki (µM) |

| Human | SPHK1 | 0.73[1] |

| SPHK2 | 0.9[1] | |

| Mouse | Sphk1 | 20[1] |

| Sphk2 | 1[1] | |

| Rat | Sphk1 | 1.1[1] |

| Sphk2 | 0.8[1] |

Data compiled from studies using recombinant kinases.[1]

The data indicates that while this compound acts as a dual inhibitor for human and rat kinases, it exhibits selectivity for Sphk2 over Sphk1 in mice.[1]

Signaling Pathway Modulation

Sphingosine kinases catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid.[2] S1P can act both intracellularly and extracellularly through a family of five G protein-coupled receptors (S1PR1-5) to regulate a multitude of cellular processes, including cell growth, proliferation, survival, migration, and inflammation.[3][4][5]

By inhibiting SPHK1 and SPHK2, this compound effectively reduces the production of S1P. This has been demonstrated in U937 monocytic leukemia cells, where treatment with this compound at concentrations of 0.1 and 0.3 µM led to a decrease in cell-associated S1P and an increase in its precursor, sphingosine.[1] In vivo studies have further shown that SLC5111312 (10 mg/kg) decreases S1P levels in Sphk1-/- mice and in rats, highlighting its functional activity.[1]

The inhibition of S1P production by this compound disrupts the balance of the "sphingolipid rheostat," the ratio between pro-apoptotic ceramide and pro-survival S1P, thereby influencing cell fate.

Sphingolipid Metabolism and S1P Signaling Pathway

Experimental Protocols

The determination of the binding affinity and functional effects of this compound relies on robust enzymatic and cell-based assays. Below are detailed methodologies for key experiments.

Sphingosine Kinase Inhibition Assay (Radiometric)

This protocol is adapted from methodologies used for characterizing sphingosine kinase inhibitors.[6][7]

1. Materials:

- Recombinant human SPHK1 or SPHK2

- This compound

- D-erythro-sphingosine (substrate)

- [γ-33P]ATP or [γ-32P]ATP

- Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM DTT)

- Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

- TLC developing solvent (e.g., 1-butanol:acetic acid:water, 3:1:1 v/v/v)

- Phosphorimager or autoradiography film

2. Procedure:

- Prepare serial dilutions of this compound in the kinase reaction buffer.

- In a reaction tube, combine the recombinant SPHK enzyme, the inhibitor dilution (or vehicle control), and D-erythro-sphingosine.

- Pre-incubate the mixture for 10-15 minutes at 37°C.

- Initiate the kinase reaction by adding [γ-33P]ATP.

- Incubate the reaction for a defined period (e.g., 20-30 minutes) at 37°C.

- Stop the reaction by adding an acidic solution (e.g., 1N HCl).

- Extract the lipids using a chloroform:methanol mixture.

- Spot the organic phase onto a TLC plate.

- Develop the TLC plate in the appropriate solvent system to separate the radiolabeled S1P product from unreacted [γ-33P]ATP.

- Dry the TLC plate and visualize the radiolabeled S1P spots using a phosphorimager or autoradiography.

- Quantify the radioactivity of the S1P spots to determine the percentage of inhibition at each inhibitor concentration.

- Calculate the IC50 value by fitting the data to a dose-response curve. The Ki value can then be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.

Cellular Sphingosine-1-Phosphate Level Determination

This protocol describes a general method for assessing the effect of this compound on intracellular S1P levels.[1]

1. Materials:

- U937 cells (or other relevant cell line)

- Cell culture medium (e.g., RPMI-1640 with 10% FBS)

- This compound

- Methanol

- Internal standard (e.g., C17-S1P)

- Liquid chromatography-mass spectrometry (LC-MS/MS) system

2. Procedure:

- Culture U937 cells to the desired density.

- Treat the cells with various concentrations of this compound (e.g., 0.1, 0.3 µM) or vehicle control for a specified time (e.g., 2 hours).

- Harvest the cells by centrifugation and wash with PBS.

- Lyse the cells and extract the lipids using a methanol-based extraction method. Add the internal standard during the extraction process for normalization.

- Analyze the lipid extracts by LC-MS/MS to quantify the levels of S1P and sphingosine.

- Normalize the S1P levels to the internal standard and compare the levels in treated cells to the vehicle control to determine the effect of the inhibitor.

Experimental Workflow for Kinase Inhibitor Profiling

The characterization of a kinase inhibitor like this compound typically follows a structured workflow to assess its potency, selectivity, and cellular effects.

Conclusion

This compound is a dual inhibitor of SPHK1 and SPHK2, demonstrating species-specific selectivity. Its mechanism of action involves the direct inhibition of these kinases, leading to a reduction in the cellular levels of the signaling lipid S1P. This modulation of the sphingolipid pathway has significant implications for various cellular processes. The characterization of this inhibitor relies on a combination of biochemical and cellular assays to determine its binding affinity, target engagement, and functional consequences. This technical guide provides a foundational understanding for researchers and drug development professionals working with this compound and other sphingosine kinase inhibitors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Sphingosine kinase - Wikipedia [en.wikipedia.org]

- 3. Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Sphingosine-1-Phosphate (S1P) Signaling Pathway in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite that has emerged as a critical signaling molecule in a multitude of physiological and pathological processes.[1] Produced from the phosphorylation of sphingosine (B13886) by sphingosine kinases (SphKs), S1P exerts its influence on cellular activities such as proliferation, survival, migration, and immune responses through interaction with a family of five specific G-protein-coupled receptors (GPCRs), designated S1P₁₋₅.[2][3] The signaling cascade initiated by S1P binding to its receptors involves various downstream effectors, including the MAPK and PI3K/Akt pathways.[2] The delicate balance between the levels of pro-apoptotic ceramide and pro-survival S1P, often termed the "sphingolipid rheostat," is crucial in determining cell fate.[4] In the context of oncology, dysregulation of the S1P signaling pathway is a frequent occurrence, contributing significantly to tumor progression, metastasis, and resistance to therapy.[5] This guide provides a comprehensive technical overview of the S1P signaling pathway's role in cancer, with a focus on its therapeutic potential.

Core Components of the S1P Signaling Pathway

The S1P signaling axis is comprised of several key molecular players that regulate the synthesis, transport, reception, and degradation of S1P.

-

Sphingosine Kinases (SphK1 and SphK2): These are the enzymes responsible for the synthesis of S1P through the phosphorylation of sphingosine. SphK1 is predominantly located in the cytoplasm and translocates to the plasma membrane upon activation, while SphK2 is primarily found in the nucleus and mitochondria.[6] Overexpression of SphK1 is commonly observed in various cancers and is associated with poor prognosis.[7]

-

S1P Receptors (S1P₁₋₅): These are a family of five GPCRs that mediate the extracellular effects of S1P.[3] They couple to various G proteins (Gᵢ, Gᵩ, G₁₂/₁₃) to activate a diverse range of downstream signaling cascades.[8] The differential expression of these receptors on various cell types contributes to the pleiotropic effects of S1P.

-

S1P Phosphatases and Lyase: These enzymes are responsible for the degradation of S1P, thereby regulating its intracellular and extracellular concentrations. S1P phosphatases dephosphorylate S1P back to sphingosine, while S1P lyase irreversibly degrades S1P.

-

S1P Transporters: As a charged molecule, S1P requires transporters to exit the cell. Members of the ATP-binding cassette (ABC) transporter family, such as ABCC1 and ABCG2, have been implicated in S1P export.[9]

The "Inside-Out" Signaling Paradigm of S1P

A key concept in S1P biology is the "inside-out" signaling model. Intracellularly generated S1P is exported out of the cell where it can then act in an autocrine or paracrine manner by binding to its receptors on the cell surface.[6] This mechanism allows S1P to influence not only the cell that produced it but also neighboring cells within the tumor microenvironment.

The Role of S1P Signaling in Cancer Hallmarks

The S1P signaling pathway is intricately involved in promoting several of the established hallmarks of cancer.

Sustaining Proliferative Signaling and Evading Growth Suppressors

S1P signaling through its receptors, particularly S1P₁ and S1P₃, can activate pro-proliferative pathways such as the ERK1/2 and PI3K/Akt pathways, leading to enhanced cell growth and survival.[1] The activation of these pathways promotes cell cycle progression and inhibits the function of tumor suppressors.

Resisting Cell Death

A critical role of S1P in cancer is its ability to promote cell survival and inhibit apoptosis. By activating survival pathways like PI3K/Akt and NF-κB, S1P counteracts the pro-apoptotic effects of ceramide and other cellular stresses.[2] This anti-apoptotic function contributes to both tumor growth and resistance to therapies that induce cell death.[2]

Inducing Angiogenesis

The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. S1P is a potent angiogenic factor that stimulates endothelial cell migration and tube formation, primarily through the activation of S1P₁ and S1P₃ receptors.[1] Neutralizing extracellular S1P has been shown to inhibit angiogenesis and tumor growth in preclinical models.[6]

Activating Invasion and Metastasis

S1P signaling plays a complex role in tumor cell migration and invasion.[10] By modulating the cytoskeleton and promoting epithelial-mesenchymal transition (EMT), S1P can enhance the migratory and invasive properties of cancer cells.[2] The specific effect of S1P on cell migration can be receptor-dependent, with S1P₁ promoting migration and S1P₂ having inhibitory effects in some contexts.[11]

Contributing to Chemoresistance

Dysregulated S1P signaling is a significant contributor to the development of resistance to chemotherapy. S1P can promote chemoresistance through several mechanisms, including the activation of cell survival pathways that protect cancer cells from the cytotoxic effects of chemotherapeutic agents and the modulation of drug efflux pumps that reduce the intracellular concentration of these drugs.[2]

Therapeutic Targeting of the S1P Signaling Pathway

The central role of the S1P signaling pathway in cancer has made it an attractive target for therapeutic intervention. Several strategies are being explored, including the inhibition of SphKs, the antagonism or agonism of S1P receptors, and the neutralization of extracellular S1P.

Sphingosine Kinase Inhibitors

A number of small molecule inhibitors targeting SphK1 and SphK2 have been developed and are in various stages of preclinical and clinical evaluation. These inhibitors aim to reduce the production of pro-survival S1P, thereby shifting the sphingolipid rheostat towards apoptosis.

| Inhibitor | Target | Reported In Vitro/In Vivo Effects | Clinical Trial Phase (if applicable) |

| ABC294640 (Yeliva®) | SphK2 | Reduces S1P levels in intact cells; inhibits STAT3 phosphorylation and induces autophagy in cholangiocarcinoma cells.[12] | Phase I completed for advanced solid tumors (NCT01488513).[12] |

| SKI-II | SphK1 and SphK2 | Induces growth inhibition and apoptosis in human gastric cancer cells.[12] | Preclinical |

| MP-A08 | SphK | Reduces the growth of human lung adenocarcinoma in a mouse xenograft model by inducing apoptosis and inhibiting angiogenesis.[12] | Preclinical |

| SK1-I | SphK1 | Induces apoptosis in leukemic cell lines; reduces tumor growth in an AML xenograft model.[13] | Preclinical |

S1P Receptor Modulators

Modulators of S1P receptors, including both antagonists and agonists, are also being investigated as potential cancer therapeutics. The rationale is to block the pro-tumorigenic signaling downstream of these receptors.

| Modulator | Target Receptor(s) | Mechanism of Action | Reported Effects in Cancer Models |

| FTY720 (Fingolimod) | S1P₁, S1P₃, S1P₄, S1P₅ | Functional antagonist (causes receptor internalization and degradation) | Reduces chronic inflammation and colon tumor development in a colitis-associated cancer model.[14] |

| Ponesimod | S1P₁ | Agonist | Under investigation |

| TY52156 | S1P₃ | Antagonist | Promotes tumor aggressiveness in some models.[8] |

| JTE-013 | S1P₂ | Antagonist | Inhibits tumor cell migration and invasion.[8] |

Experimental Protocols

Cell Migration Assay (Boyden Chamber Assay)

This protocol describes a common method for assessing the effect of S1P signaling on cancer cell migration.

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

-

Cancer cell line of interest

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

S1P

-

S1P signaling inhibitor (e.g., SKI-II)

-

Phosphate-buffered saline (PBS)

-

Crystal violet staining solution

-

Cotton swabs

-

Microscope

Procedure:

-

Cell Preparation: Culture cancer cells to sub-confluency. The day before the assay, starve the cells by replacing the growth medium with serum-free medium. On the day of the assay, detach the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Chamber Setup: Place the polycarbonate membranes in the Boyden chamber apparatus. In the lower chamber, add medium containing S1P (chemoattractant) at a desired concentration (e.g., 1 µM). For control wells, add serum-free medium only.

-

Inhibitor Treatment (if applicable): In the upper chamber, add the cell suspension. For inhibitor-treated groups, pre-incubate the cells with the S1P signaling inhibitor (e.g., SKI-II at 10 µM) for 30 minutes before adding them to the upper chamber.

-

Incubation: Incubate the Boyden chamber at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 6-24 hours, depending on the cell type).

-

Fixation and Staining: After incubation, remove the medium from the upper and lower chambers. Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with crystal violet solution for 20 minutes.

-

Quantification: Wash the membranes with water and allow them to air dry. Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.

-

Data Analysis: Express the results as the number of migrated cells per field or as a percentage of the control.

Visualizations

Caption: The S1P signaling pathway in cancer.

Caption: Workflow for a Boyden chamber cell migration assay.

Caption: Logical relationship between S1P signaling and cancer hallmarks.

References

- 1. Sphingosine-1-Phosphate: Structure, Functions, and Role in Cancer - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Roles of sphingosine-1-phosphate signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]

- 4. Sphingosine-1-phosphate (S1P) in cancer immunity and development - Reimann - Translational Cancer Research [tcr.amegroups.org]

- 5. Sphingosine-1-Phosphate Metabolic Pathway in Cancer: Implications for Therapeutic Targets [mdpi.com]

- 6. S1P promotes breast cancer progression by angiogenesis and lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of sphingosine-1-phosphate signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Sphingosine Kinase 1 Signaling in Breast Cancer: A Potential Target to Tackle Breast Cancer Stem Cells [frontiersin.org]

- 10. Regulation of cancer cell migration and invasion by sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles of sphingosine-1-phosphate signaling in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Targeting Sphingosine Kinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of sphingosine‐1‐phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SLC5111312 Hydrochloride: A Dual Sphingosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLC5111312 hydrochloride is a potent small molecule inhibitor targeting both sphingosine (B13886) kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1][2] These enzymes are critical regulators of the sphingolipid signaling pathway, producing the bioactive lipid sphingosine-1-phosphate (S1P), which is implicated in a myriad of cellular processes including proliferation, survival, migration, and inflammation. Dysregulation of the SphK/S1P axis has been linked to various pathological conditions, most notably cancer and inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, biological activity, and relevant experimental protocols for this compound, intended to serve as a valuable resource for researchers in the fields of pharmacology, oncology, and drug discovery.

Chemical Properties and Structure

This compound is a crystalline solid with the systematic IUPAC name (2S,3S)-3-hydroxy-2-(3-(6-(pentyloxy)naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide hydrochloride.[1] Its chemical structure is characterized by a central pyrrolidine (B122466) ring linked to a naphthalenyloxadiazole moiety and a carboximidamide group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S,3S)-3-hydroxy-2-(3-(6-(pentyloxy)naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide hydrochloride | [1] |

| CAS Number | 1870811-01-0 | [1][5][6] |

| Molecular Formula | C₂₂H₂₈ClN₅O₃ | [1][6] |

| Molecular Weight | 445.95 g/mol | [1] |

| Appearance | Crystalline solid | [5] |

| Purity | ≥98% | [5] |

| Solubility | DMF: 2 mg/ml; DMSO: 3 mg/ml; Ethanol: 14 mg/ml; Ethanol:PBS (pH 7.2) (1:4): 0.20 mg/ml | [2] |

| SMILES | CCCCCOC1=CC=C2C(C=CC(C3=NOC([C@@H]4--INVALID-LINK--CCN4C(N)=N)=N3)=C2)=C1.Cl | [2] |

| InChI Key | SYUYODDXPKNMOE-HLRBRJAUSA-N | [1][2] |

Note: While a detailed synthesis protocol for this compound is not publicly available in the searched literature, the synthesis of similar pyrrolidine derivatives often involves multi-step reactions starting from precursors like proline or 4-hydroxyproline.

Biological Activity and Mechanism of Action

SLC5111312 is a dual inhibitor of sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2), the two isoforms of the enzyme responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1][2] S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR₁₋₅) on the cell surface, as well as acting as an intracellular second messenger.[6] The balance between the levels of pro-apoptotic ceramide and sphingosine, and pro-survival S1P, often referred to as the "sphingolipid rheostat," is crucial for cell fate.[4] By inhibiting SphK1 and SphK2, SLC5111312 disrupts the production of S1P, thereby shifting the balance towards apoptosis and inhibiting cell proliferation and survival.[7]

Table 2: In Vitro Inhibitory Activity of SLC5111312

| Target | Species | Kᵢ (μM) | Reference |

| SphK1 | Human | 0.73 | [2] |

| SphK2 | Human | 0.9 | [2] |

| SphK1 | Rat | 0.8 | [2] |

| SphK2 | Rat | 1.1 | [2] |

| SphK1 | Mouse | 20 | [2] |

| SphK2 | Mouse | 1 | [2] |

In vivo studies have demonstrated the biological activity of SLC5111312. In rats, administration of SLC5111312 led to a significant reduction in blood S1P levels to approximately 40% of the initial concentration.[7] This confirms the compound's ability to inhibit SphK activity in a whole-animal model. Furthermore, experiments in U937 monocytic leukemia cells showed that SLC5111312 decreases cell-associated S1P and increases sphingosine levels at concentrations of 0.1 and 0.3 µM.[2]

Signaling Pathway

The primary signaling pathway affected by SLC5111312 is the sphingosine kinase/sphingosine-1-phosphate (SphK/S1P) pathway. The diagram below illustrates the central role of SphK1 and SphK2 in this pathway and the point of inhibition by SLC5111312.

Experimental Protocols

The following is a detailed protocol for a sphingosine kinase inhibition assay, adapted from the literature, to assess the activity of inhibitors like SLC5111312.[7]

Sphingosine Kinase Inhibition Assay

Objective: To measure the inhibitory activity of a compound against recombinant SphK1 and SphK2.

Materials:

-

Recombinant SphK1 and SphK2 (e.g., from baculovirus-infected Sf9 insect cell lysates)

-

Reaction Buffer: 20 mM Tris-Cl (pH 7.4), 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM phenylmethylsulfonyl fluoride, 10 mM MgCl₂, 0.5 mM 4-deoxypyridoxine, 10% glycerol

-

Protease inhibitors: 0.1 mg/ml each of leupeptin, aprotinin, and soybean trypsin inhibitor

-

Substrate: Sphingosine

-

Cofactor: [γ-³²P]ATP or unlabeled ATP (for non-radioactive detection methods)

-

Test compound (e.g., SLC5111312) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate

-

Incubator

-

Detection system (e.g., scintillation counter for radioactive assays, or LC-MS/MS for non-radioactive assays)

Procedure:

-

Prepare Reagents: Prepare the reaction buffer and add fresh protease inhibitors just before use. Prepare serial dilutions of the test compound.

-

Enzyme Preparation: Thaw the recombinant SphK1 or SphK2 lysates on ice. Dilute the lysates in the reaction buffer to a concentration that yields a linear reaction rate over the assay time.

-

Assay Setup: In a microplate, add the following in order:

-

Reaction buffer

-

Test compound at various concentrations (or solvent control)

-

Enzyme preparation (0.02–0.03 mg protein)

-

-

Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate (sphingosine) and cofactor ([γ-³²P]ATP or ATP). The final reaction volume is typically 200 μl.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an appropriate stop solution (e.g., acidic chloroform/methanol for lipid extraction).

-

Detection:

-

Radioactive method: Extract the lipids, separate the phosphorylated product (S1P) by thin-layer chromatography (TLC), and quantify the radioactivity using a scintillation counter.

-

Non-radioactive method: Extract the lipids and quantify the amount of S1P produced using a validated LC-MS/MS method.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control. Determine the IC₅₀ or Kᵢ value by fitting the data to a suitable dose-response curve.

Characterization Data

Detailed, publicly available raw analytical data such as ¹H-NMR, ¹³C-NMR, HPLC, and mass spectrometry for this compound were not identified in the searched literature. For definitive structural confirmation and purity assessment, it is recommended to acquire these data from the supplier or through independent analysis.

Conclusion

This compound is a valuable research tool for investigating the roles of SphK1 and SphK2 in health and disease. Its dual inhibitory activity provides a means to modulate the SphK/S1P signaling pathway potently. This guide offers a foundational understanding of its chemical and biological properties, which should facilitate its effective use in preclinical research and drug development endeavors. For any experimental application, it is crucial to refer to the specific protocols and safety information provided by the supplier.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2016102967A1 - Process for preparing alpha-carboxamide pyrrolidine derivatives - Google Patents [patents.google.com]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. lcms.cz [lcms.cz]

Discovery and synthesis of novel SPHK inhibitors

An In-depth Technical Guide to the Discovery and Synthesis of Novel Sphingosine (B13886) Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine kinases (SphKs) are a family of lipid kinases that play a pivotal role in cellular signaling by catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1][2][3] This reaction is a critical regulatory point in the sphingolipid metabolic pathway. The two primary isoforms, SphK1 and SphK2, often exhibit distinct and sometimes opposing roles in cellular processes.[2][4] The balance between the pro-apoptotic precursors, ceramide and sphingosine, and the pro-survival product, S1P, is often referred to as the "sphingolipid rheostat".[5][6] Tipping this balance by inhibiting SphKs can lead to an accumulation of pro-apoptotic lipids, making these enzymes attractive therapeutic targets for a variety of diseases, including cancer, fibrosis, and inflammatory disorders.[7][8][9]

SphK1 is primarily located in the cytoplasm and translocates to the plasma membrane upon activation, where it generates S1P that can be secreted to act on cell surface G protein-coupled receptors (S1PRs).[10] This "inside-out" signaling is linked to cell proliferation, survival, and migration.[10][11] In contrast, SphK2 is often found in the nucleus and other organelles where it can regulate processes like apoptosis and histone deacetylase (HDAC) activity.[4][12] The upregulation of SphK1 and elevated S1P levels are associated with numerous cancers, promoting tumor growth, angiogenesis, and therapy resistance.[11][13] Consequently, the development of potent and selective SphK inhibitors is a major focus of modern drug discovery.[8][9]

Signaling Pathways and Experimental Workflows

The inhibition of SphK disrupts the production of S1P, thereby influencing a cascade of downstream signaling events. The general workflow for discovering and validating novel inhibitors involves a multi-step process from initial screening to in vivo testing.

Caption: The Sphingolipid Rheostat: Opposing roles of Ceramide/Sphingosine and S1P.

Caption: General workflow for the discovery and development of SphK inhibitors.

Discovery and Synthesis of Novel Inhibitors

The quest for novel SphK inhibitors has employed several strategies, from modifying the natural substrate to large-scale screening and rational design.

Discovery Strategies:

-

Substrate-Based Design: Early inhibitors were analogues of sphingosine, such as N,N-dimethylsphingosine (DMS). While useful as research tools, these compounds often lack specificity and can affect other lipid kinases.[12]

-

High-Throughput Screening (HTS): Screening large chemical libraries has been instrumental in identifying novel, non-lipid scaffolds. This approach led to the discovery of foundational inhibitors like SKI-II.[6]

-

Structure-Based Drug Design: The elucidation of the crystal structure of human SphK1 has been pivotal, enabling the rational design of inhibitors that fit within the sphingosine binding pocket.[9][14] This J-shaped channel has been a key target for optimizing inhibitor binding and selectivity.[14]

-

Diversity-Oriented Synthesis: This approach involves creating large libraries of structurally diverse compounds to explore new chemical space and identify novel inhibitor scaffolds.[4]

Synthesis Highlights: The synthesis of novel inhibitors often involves modifying existing scaffolds to improve potency, selectivity, and pharmacokinetic properties. For instance, modifications to the hydroxynaphthalene ring of the SKI-I template were explored to enhance in vivo effectiveness by improving hydrophilicity.[15] A common synthetic route involves reacting key intermediates with various aldehyde derivatives through imine formation to generate a diverse set of final compounds.[15] Another successful strategy has been the development of guanidine-based inhibitors bearing an oxadiazole ring, where subtle changes, such as adding a single methylene (B1212753) unit, can dramatically shift selectivity between SphK1 and SphK2.[7][16]

Quantitative Data on SPHK Inhibitors

The following table summarizes the inhibitory activities of several key SphK inhibitors, highlighting their potency and selectivity for the two isoforms.

| Inhibitor | Target(s) | Type | SphK1 Kᵢ / IC₅₀ | SphK2 Kᵢ / IC₅₀ | Reference(s) |

| PF-543 | SphK1 Selective | Pyrrolidine analogue | 4.3 nM (Kᵢ) | >10,000 nM | [14][17] |

| SLP7111228 | SphK1 Selective | Guanidine-based | 48 nM (Kᵢ) | >10,000 nM | [7][16] |

| SKI-I | SphK1 Selective | Sphingosine analogue | 1.3 µM (Kᵢ) | Not specified | [18] |

| SKI-II | Dual Inhibitor | Non-lipid small molecule | 0.02 µM (IC₅₀) | 0.10 µM (IC₅₀) | [14] |

| ABC294640 | SphK2 Selective | Non-lipid small molecule | >10 µM | 10 µM (Kᵢ) | [19] |

| SLM6031434 | SphK2 Selective | Guanidine-based | 20 µM (Kᵢ) | 0.4 µM (Kᵢ) | [19] |

| Compound 14c | SphK2 Selective | Rigid aliphatic tail | 18,000 nM (Kᵢ) | 90 nM (Kᵢ) | [19] |

| Amgen 82 | Dual Inhibitor | Aminothiazole-based | 20 nM (IC₅₀) | 114 nM (IC₅₀) | [9] |

Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are measures of inhibitor potency. Lower values indicate higher potency.

Experimental Protocols

The characterization of novel SphK inhibitors relies on a standardized set of biochemical and cell-based assays.

Sphingosine Kinase Activity Assay (Radiometric)

This is a classic and widely used method to directly measure the enzymatic activity of SphK and the potency of inhibitors.[20]

-

Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to sphingosine. The resulting radiolabeled S1P product is then separated from the unreacted [γ-³²P]ATP and quantified.[19][20]

-

Reagents and Buffers:

-

Kinase Assay Buffer: 20 mM Tris-Cl (pH 7.4), 1 mM EDTA, 1 mM 2-mercaptoethanol, 10 mM MgCl₂, 5 mM sodium orthovanadate, 15 mM NaF, 40 mM β-glycerophosphate, and protease inhibitors.[19]

-

Substrates: D-erythro-sphingosine (typically at its Kₘ value, e.g., 5-10 µM) and [γ-³²P]ATP (e.g., 250 µM).[19]

-

Enzyme Source: Recombinant human SphK1 or SphK2, often from transfected HEK293T cell lysates.[19]

-

Assay Modifiers: For optimal activity, SphK1 assays are often supplemented with 0.5% Triton X-100, while SphK2 assays use 1 M KCl.[19]

-

-

Procedure:

-

The reaction is initiated by adding the recombinant enzyme to the assay buffer containing sphingosine, the test inhibitor (dissolved in DMSO), and MgCl₂.

-

The phosphorylation reaction is started by the addition of [γ-³²P]ATP.

-

The mixture is incubated at 37°C for a set time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

-

The reaction is terminated by adding an acidified organic solvent mixture (e.g., chloroform/methanol/HCl).

-

The mixture is vortexed and centrifuged to separate the phases. The lower organic phase, containing the lipid products, is collected.

-

The collected organic phase is dried and the residue is resuspended in a small volume of solvent.

-

The products are separated by thin-layer chromatography (TLC).

-

The TLC plate is exposed to radiographic film or a phosphor screen to visualize the radiolabeled S1P spot.

-

The S1P spot is scraped from the plate and radioactivity is quantified using liquid scintillation counting.[20]

-

-

Data Analysis: The amount of S1P formed is calculated and compared between control (no inhibitor) and inhibitor-treated samples. IC₅₀ values are determined by plotting the percent inhibition against a range of inhibitor concentrations. Kᵢ values can be calculated using the Michaelis-Menten equation.[20]

Fluorescence-Based Inhibitor Screening Assay

For higher throughput, fluorescence-based methods are available. These assays measure the production of ADP, a byproduct of the kinase reaction.

-

Principle: This is a coupled-enzyme assay. The ADP generated by SphK is used in a series of subsequent enzymatic reactions that ultimately produce a highly fluorescent molecule (e.g., resorufin (B1680543) from 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).[21] The fluorescence intensity is directly proportional to the SphK activity.

-

Procedure (General Outline):

-

SphK1 enzyme, sphingosine substrate, and the test inhibitor are added to the wells of a microplate.

-

The reaction is initiated by adding ATP.

-

After incubation, a "developer" mixture is added. This contains the enzymes and cofactors (like pyruvate (B1213749) kinase and pyruvate oxidase) needed to convert ADP to a detectable signal (e.g., H₂O₂).

-

A fluorometric detector (e.g., ADHP and peroxidase) is included in the developer mix, which reacts with H₂O₂ to produce a fluorescent product.

-

The plate is incubated to allow the detection reaction to proceed.

-

Fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths (e.g., 530-540 nm excitation, 580-590 nm emission).[21]

-

Cell-Based S1P Level Quantification

This assay evaluates an inhibitor's ability to penetrate cells and engage its target in a physiological context.

-

Principle: Cells that endogenously express SphKs (e.g., U937 histiocytic lymphoma cells) are treated with the inhibitor.[16][19] After treatment, the cells are lysed, and the intracellular concentration of S1P is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Procedure:

-

U937 cells are cultured in appropriate media (e.g., RPMI 1640). 24 hours before the experiment, the media may be replaced with low-serum media.

-

Cells are treated with various concentrations of the test inhibitor for a defined period (e.g., 2 hours).[19]

-

For testing SphK2-selective inhibitors, cells can be co-incubated with FTY720, a known SphK2 substrate. Inhibition of FTY720 phosphorylation provides another measure of SphK2 activity.[19]

-

After incubation, cells are harvested, washed, and lysed.

-

Lipids are extracted from the cell lysate using an organic solvent system.

-

The lipid extract is analyzed by LC-MS/MS to quantify the levels of S1P and other sphingolipids. A dose-dependent decrease in S1P levels indicates effective target engagement by the inhibitor.[19]

-

References

- 1. apexbt.com [apexbt.com]

- 2. What are SphK inhibitors and how do they work? [synapse.patsnap.com]

- 3. Sphingosine kinase signalling in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological activity of sphingosine kinase 2 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Activity Testing of Library of Sphk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]

- 11. Frontiers | Sphingosine Kinase 1 Signaling in Breast Cancer: A Potential Target to Tackle Breast Cancer Stem Cells [frontiersin.org]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. An integrative study to identify novel scaffolds for sphingosine kinase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Analysis of Novel Sphingosine Kinase-1 Inhibitors to Improve Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Core Principles of Sphingolipid Metabolism and Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a diverse and critical class of bioactive molecules that play pivotal roles in a myriad of cellular processes.[1][2][3] This family of lipids, defined by a sphingoid base backbone, is integral to cell-cell communication, signal transduction, proliferation, differentiation, and apoptosis (programmed cell death).[2][3] Dysregulation of sphingolipid metabolism is increasingly implicated in a wide range of pathologies, including cancer, neurodegenerative disorders, inflammatory diseases, and metabolic syndromes.[2][4] This technical guide provides an in-depth exploration of the fundamental principles of sphingolipid metabolism and signaling, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core metabolic pathways, the key enzymatic players, and the intricate signaling networks governed by these fascinating lipids.

I. The Architecture of Sphingolipid Metabolism

Sphingolipid metabolism is a highly organized and compartmentalized process, primarily occurring at the endoplasmic reticulum (ER), Golgi apparatus, and lysosomes.[5][6] It can be broadly categorized into three major pathways: the de novo synthesis pathway, the salvage pathway, and the sphingomyelin-ceramide pathway.[7][8] These pathways are interconnected, forming a dynamic network that precisely controls the cellular levels of various sphingolipid species.

A. De Novo Synthesis Pathway

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) , the rate-limiting enzyme of this pathway.[9][10] The product of this reaction, 3-ketodihydrosphingosine, is then rapidly reduced to dihydrosphingosine (also known as sphinganine) by 3-ketodihydrosphingosine reductase .[1][2]

The subsequent acylation of dihydrosphingosine by one of six ceramide synthases (CerS) yields dihydroceramide (B1258172).[1] Each CerS isoform exhibits a preference for fatty acyl-CoAs of specific chain lengths, thereby generating a diverse pool of dihydroceramide species.[11][12] The final step in the formation of the central sphingolipid metabolite, ceramide, is the introduction of a double bond into dihydroceramide by dihydroceramide desaturase .[7][9]

From the ER, ceramide is transported to the Golgi apparatus, where it serves as a precursor for the synthesis of more complex sphingolipids, including sphingomyelin (B164518) and glycosphingolipids.[7][13]

B. The Salvage Pathway

The salvage pathway provides a mechanism for the cell to recycle sphingolipids, contributing significantly to the maintenance of sphingolipid homeostasis. This pathway involves the breakdown of complex sphingolipids in the lysosomes back to their fundamental components, primarily sphingosine (B13886).[7] This sphingosine can then be re-acylated by ceramide synthases to form ceramide, re-entering the metabolic pool.[7] The salvage pathway is estimated to contribute between 50% and 90% of total sphingolipid biosynthesis, highlighting its critical importance.[7]

C. The Sphingomyelin-Ceramide Pathway

A major pathway for the rapid generation of ceramide in response to extracellular stimuli is the hydrolysis of sphingomyelin, a major component of the plasma membrane.[7][14] This reaction is catalyzed by sphingomyelinases (SMases) , which exist in several isoforms with distinct subcellular localizations and pH optima (acid, neutral, and alkaline).[14][15] The activation of SMases, particularly acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase), leads to a transient increase in ceramide levels, which then acts as a second messenger to initiate downstream signaling cascades.[15][16]

II. Key Bioactive Sphingolipids and Their Signaling Roles

At the heart of sphingolipid signaling are two key bioactive lipids with often opposing functions: ceramide and sphingosine-1-phosphate (S1P). The balance between the cellular levels of these two molecules, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.[2]

A. Ceramide: A Pro-Apoptotic and Anti-Proliferative Signal

Ceramide is a central hub in sphingolipid metabolism and a potent signaling molecule.[3][7] It is generally associated with pro-apoptotic and anti-proliferative signals.[15][17][18] An increase in cellular ceramide levels can be triggered by a variety of stimuli, including cytokines (e.g., tumor necrosis factor-alpha), chemotherapeutic agents, and cellular stress.[16][17]

Ceramide exerts its effects through multiple mechanisms:

-

Activation of Protein Phosphatases and Kinases: Ceramide can directly or indirectly activate protein phosphatases, such as protein phosphatase 2A (PP2A), and stress-activated protein kinases, like c-Jun N-terminal kinase (JNK).[17][19]

-

Mitochondrial Outer Membrane Permeabilization: Ceramide can form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[20]

-

Formation of Ceramide-Rich Platforms: In the plasma membrane, ceramide can self-associate to form large, ordered domains known as ceramide-rich platforms. These platforms serve to cluster receptor proteins and signaling molecules, amplifying downstream signals.[16]

B. Sphingosine-1-Phosphate (S1P): A Pro-Survival and Proliferative Signal

In contrast to ceramide, sphingosine-1-phosphate (S1P) is a potent signaling molecule that promotes cell survival, proliferation, and migration.[21][22] S1P is generated from the phosphorylation of sphingosine, a reaction catalyzed by two isoforms of sphingosine kinase (SphK1 and SphK2) .[23][24]

S1P can act both intracellularly as a second messenger and extracellularly as a ligand for a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5.[13][21][25] The binding of S1P to its receptors activates a variety of downstream signaling pathways, including:

-

PI3K/Akt Pathway: Promotes cell survival and inhibits apoptosis.[26]

-

Ras/ERK Pathway: Stimulates cell proliferation and differentiation.[26]

-

Rho GTPase Pathway: Regulates cell migration and cytoskeletal rearrangements.[26][27]

The secretion of S1P and the expression of S1P receptors on the cell surface create a system of autocrine and paracrine signaling that is crucial for numerous physiological processes, including immune cell trafficking, angiogenesis, and vascular development.[22][25]

III. Glycosphingolipids: Modulators of Cell Surface Interactions

Glycosphingolipids (GSLs) are a complex and diverse subgroup of sphingolipids characterized by the presence of one or more sugar residues attached to the ceramide backbone.[28] They are primarily located in the outer leaflet of the plasma membrane, where they contribute to the formation of lipid rafts and play crucial roles in cell-cell recognition, adhesion, and signal transduction.[28][29] The composition and expression of GSLs can change dramatically during development and in various disease states.[30] Aberrant GSL metabolism is the underlying cause of several lysosomal storage disorders, such as Tay-Sachs and Gaucher disease.[31][32]

IV. Sphingolipids in Disease and as Therapeutic Targets

Given their central role in regulating fundamental cellular processes, it is not surprising that dysregulation of sphingolipid metabolism is implicated in a wide range of human diseases.[3][4]

-

Cancer: The sphingolipid rheostat is often skewed towards pro-survival S1P in cancer cells, promoting tumor growth, angiogenesis, and resistance to chemotherapy.[10][14]

-

Neurodegenerative Diseases: Alterations in sphingolipid metabolism have been linked to neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[28]

-

Inflammatory and Autoimmune Diseases: S1P signaling is a key regulator of lymphocyte trafficking, and modulation of S1P receptors has emerged as a successful therapeutic strategy for autoimmune diseases like multiple sclerosis.[22][33]

-

Lysosomal Storage Diseases: Genetic defects in the enzymes responsible for the degradation of sphingolipids lead to their accumulation in lysosomes, resulting in a group of severe metabolic disorders known as sphingolipidoses.[11][12][34][35]

The critical roles of sphingolipids in pathophysiology have made the enzymes of their metabolic pathways and their receptors attractive targets for drug development. Modulators of sphingosine kinases, sphingomyelinases, and S1P receptors are actively being investigated for the treatment of various diseases.[33]

Data Presentation

Table 1: Quantitative Data on Key Sphingolipid Metabolizing Enzymes

| Enzyme | EC Number | Substrate(s) | Product(s) | Km | Vmax | Cellular Localization |

| Serine Palmitoyltransferase (SPT) | 2.3.1.50 | L-serine, Palmitoyl-CoA | 3-Ketodihydrosphingosine | - | - | Endoplasmic Reticulum |

| 3-Ketodihydrosphingosine Reductase | 1.1.1.102 | 3-Ketodihydrosphingosine, NADPH | Dihydrosphingosine, NADP+ | - | - | Endoplasmic Reticulum |

| Ceramide Synthase 1 (CerS1) | 2.3.1.24 | Dihydrosphingosine, C18:0-CoA | Dihydroceramide (C18:0) | ~2-5 µM (for sphinganine)[11][17] | - | Endoplasmic Reticulum |

| Ceramide Synthase 2 (CerS2) | 2.3.1.24 | Dihydrosphingosine, C22:0-C24:0-CoA | Dihydroceramide (C22:0-C24:0) | ~2-5 µM (for sphinganine)[11][17] | - | Endoplasmic Reticulum |

| Ceramide Synthase 4 (CerS4) | 2.3.1.24 | Dihydrosphingosine, C18:0-C20:0-CoA | Dihydroceramide (C18:0-C20:0) | ~2-5 µM (for sphinganine)[11][17] | - | Endoplasmic Reticulum |

| Ceramide Synthase 5 (CerS5) | 2.3.1.24 | Dihydrosphingosine, C16:0-CoA | Dihydroceramide (C16:0) | ~2-5 µM (for sphinganine)[11][17] | - | Endoplasmic Reticulum |

| Ceramide Synthase 6 (CerS6) | 2.3.1.24 | Dihydrosphingosine, C16:0-CoA | Dihydroceramide (C16:0) | ~2-5 µM (for sphinganine)[11][17] | - | Endoplasmic Reticulum |

| Dihydroceramide Desaturase 1 (DEGS1) | 1.14.19.17 | Dihydroceramide, NADH | Ceramide, NAD+, H2O | - | - | Endoplasmic Reticulum |

| Acid Sphingomyelinase (aSMase) | 3.1.4.12 | Sphingomyelin, H2O | Ceramide, Phosphocholine (B91661) | ~20 µM[25] | ~6 pmol/h/µl[25] | Lysosomes, Secreted |

| Neutral Sphingomyelinase 2 (nSMase2) | 3.1.4.12 | Sphingomyelin, H2O | Ceramide, Phosphocholine | ~60 µM[1] | - | Plasma Membrane, Golgi |

| Acid Ceramidase (aCDase) | 3.5.1.23 | Ceramide, H2O | Sphingosine, Fatty Acid | - | - | Lysosomes |

| Sphingosine Kinase 1 (SphK1) | 2.7.1.91 | Sphingosine, ATP | Sphingosine-1-Phosphate, ADP | ~5-17 µM (for sphingosine)[15] | - | Cytosol, Plasma Membrane |

| Sphingosine Kinase 2 (SphK2) | 2.7.1.91 | Sphingosine, ATP | Sphingosine-1-Phosphate, ADP | ~3-5 µM (for sphingosine)[15] | - | Nucleus, Mitochondria, ER |

| Sphingosine-1-Phosphate Lyase (SGPL1) | 4.1.2.27 | Sphingosine-1-Phosphate | Hexadecenal, Ethanolamine Phosphate | - | - | Endoplasmic Reticulum |

Note: Km and Vmax values can vary depending on the specific experimental conditions, including substrate presentation (e.g., in micelles or vesicles) and the source of the enzyme.

Table 2: Representative Cellular Concentrations of Key Sphingolipids

| Sphingolipid | Cell Type/Tissue | Concentration |

| Ceramide (total) | Various cell lines | 1-10 pmol/nmol phospholipid |

| Sphingomyelin | Human Plasma | ~150-250 µM |

| Sphingosine-1-Phosphate (S1P) | Human Plasma | ~200-900 nM |

| Sphingosine | Human Plasma | ~10-100 nM |

Note: Cellular and plasma concentrations of sphingolipids can vary significantly depending on the cell type, physiological state, and the specific acyl chain length of the sphingolipid.

Mandatory Visualizations

Caption: Overview of the major sphingolipid metabolic pathways.

Caption: The Sphingolipid Rheostat: Ceramide and S1P signaling.

Caption: S1P receptor-mediated signaling pathways.

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells for Sphingolipid Analysis

This protocol describes a common method for extracting total lipids from cultured cells, suitable for subsequent analysis by mass spectrometry.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

Cell scraper

-

15 mL conical tubes

-

Centrifuge

Procedure:

-

Aspirate the culture medium from the cell culture dish.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold PBS to the dish and scrape the cells using a cell scraper.

-

Transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

-

Aspirate the supernatant.

-

Resuspend the cell pellet in 200 µL of water.

-

Add 750 µL of chloroform:methanol (1:2, v/v) to the cell suspension.

-

Vortex vigorously for 1 minute.

-

Add 250 µL of chloroform and vortex for 30 seconds.

-

Add 250 µL of water and vortex for 30 seconds to induce phase separation.

-

Centrifuge at 1,000 x g for 10 minutes at room temperature.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol).

Protocol 2: In Vitro Sphingosine Kinase 1 (SphK1) Activity Assay

This protocol outlines a method to measure the activity of SphK1 in vitro, which can be adapted for screening inhibitors.

Materials:

-

Recombinant human SphK1

-

Sphingosine (substrate)

-

[γ-32P]ATP (radiolabeled co-substrate)

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Chloroform:methanol:HCl (100:200:1, v/v/v)

-

1 M KCl

-

Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

-

TLC developing solvent (e.g., chloroform:methanol:acetic acid:water, 90:9:9:1, v/v/v/v)

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube by adding kinase reaction buffer, sphingosine (e.g., 50 µM final concentration), and recombinant SphK1.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [γ-32P]ATP (e.g., 10 µCi per reaction, 1 mM final ATP concentration).

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding 750 µL of chloroform:methanol:HCl (100:200:1, v/v/v).

-

Add 250 µL of chloroform and 250 µL of 1 M KCl to induce phase separation.

-

Vortex and centrifuge at 1,000 x g for 5 minutes.

-

Carefully collect the lower organic phase.

-

Dry the organic phase under nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v).

-

Spot the sample onto a TLC plate.

-

Develop the TLC plate in the developing solvent.

-

Dry the plate and visualize the radiolabeled sphingosine-1-phosphate spot using a phosphorimager or by scraping the corresponding silica and quantifying using a scintillation counter.

Protocol 3: Neutral Sphingomyelinase (nSMase) Activity Assay in Cell Lysates

This protocol describes a colorimetric method for measuring nSMase activity in cell lysates.

Materials:

-

Cultured cells

-

Lysis buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM EDTA, 5 mM DTT, protease inhibitors)

-

Sphingomyelin (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)

-

Amplex™ Red reagent

-

Horseradish peroxidase (HRP)

-

Choline (B1196258) oxidase

-

Alkaline phosphatase

-

96-well microplate

-

Microplate reader

Procedure:

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Prepare a reaction mixture containing assay buffer, sphingomyelin, Amplex™ Red, HRP, choline oxidase, and alkaline phosphatase.

-

Add a known amount of cell lysate (e.g., 20-50 µg of protein) to each well of a 96-well plate.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).

-

Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm using a microplate reader.

-

The fluorescence intensity is proportional to the amount of phosphocholine produced, which reflects the nSMase activity.

Conclusion

The field of sphingolipid research has undergone a remarkable transformation, moving from the study of structural lipids to the elucidation of complex signaling networks that govern cellular life and death. This guide has provided a comprehensive overview of the core principles of sphingolipid metabolism and signaling, from the fundamental biosynthetic and catabolic pathways to the intricate roles of key bioactive molecules like ceramide and S1P. The provided quantitative data, signaling diagrams, and experimental protocols offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of this exciting field. A deeper understanding of sphingolipid biology holds immense promise for the development of novel therapeutic strategies for a wide array of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Ceramide synthases: roles in cell physiology and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Sphingosine Kinase Substrates as Sphingosine-1-Phosphate Receptor Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular basis of sphingosine kinase 1 substrate recognition and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymes of sphingolipid metabolism as transducers of metabolic inputs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fada.birzeit.edu [fada.birzeit.edu]

- 13. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular properties and kinetic studies on sphingomyelinase of Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic characterization of mammalian ceramide synthases: determination of K(m) values towards sphinganine. [vivo.weill.cornell.edu]

- 18. enzyme-database.org [enzyme-database.org]

- 19. researchgate.net [researchgate.net]

- 20. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 21. Sphingomyelinases: enzymology and membrane activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Acid sphingomyelinase - Wikipedia [en.wikipedia.org]

- 23. Sphingosine kinase - Wikipedia [en.wikipedia.org]

- 24. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]

- 25. Characterization of Acid Sphingomyelinase Activity in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Enzyme Commission number - Wikipedia [en.wikipedia.org]

- 27. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 28. researchgate.net [researchgate.net]

- 29. A guide to the Michaelis-Menten equation: steady state and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. microbenotes.com [microbenotes.com]

- 32. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. uniprot.org [uniprot.org]

- 34. researchgate.net [researchgate.net]

- 35. Acid sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SLC5111312 Hydrochloride: An In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLC5111312 hydrochloride is a potent small molecule inhibitor of sphingosine (B13886) kinase 1 (SPHK1) and sphingosine kinase 2 (SPHK2). These enzymes are critical regulators in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). The S1P signaling cascade is implicated in a multitude of cellular processes, including proliferation, survival, migration, and inflammation. Dysregulation of this pathway has been linked to various diseases, such as cancer and inflammatory disorders. As a dual inhibitor, this compound serves as a valuable research tool for investigating the roles of SPHK1 and SPHK2 in cellular physiology and pathology.

This document provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the activity of this compound, a summary of its inhibitory constants, and a visualization of its place in the sphingosine kinase signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against SPHK1 and SPHK2 from various species. The compound also demonstrates efficacy in reducing cellular S1P levels.

| Parameter | Species/Cell Line | SPHK1 | SPHK2 | Conditions |

| Ki | Human | 0.73 µM | 0.9 µM | Recombinant enzymes |

| Ki | Mouse | 20 µM | 1 µM | Recombinant enzymes |

| Ki | Rat | 0.8 µM | 1.1 µM | Recombinant enzymes |

| Effect | U937 cells | Decreased S1P | Decreased S1P | 0.1 and 0.3 µM concentrations |

Table 1: Summary of in vitro inhibitory constants (Ki) and cellular effects of this compound.[1]

Signaling Pathway

This compound exerts its effect by inhibiting SPHK1 and SPHK2, which are central to the conversion of sphingosine to the signaling molecule S1P.[1] S1P can then act intracellularly or be exported to activate G protein-coupled receptors (S1PRs), leading to downstream signaling cascades that influence cell fate.

Experimental Protocols

In Vitro SPHK1/2 Enzyme Inhibition Assay (Radiometric)

This protocol describes a common method for determining the inhibitory activity of this compound on SPHK1 and SPHK2 enzymatic activity by measuring the incorporation of radiolabeled phosphate (B84403) into sphingosine.

Materials:

-